molecular formula C11H12N2O2 B1309158 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 5973-23-9

1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No. B1309158
CAS RN: 5973-23-9
M. Wt: 204.22 g/mol
InChI Key: RYVWSUJRUVTCBS-UHFFFAOYSA-N
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Description

1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (DMDDBD) is a synthetic compound that has been studied for its potential applications in research and laboratory experiments. DMDDBD is an organic compound with a molecular weight of 230.3 g/mol, and is composed of a benzodiazepine ring and a dimethyl group. It is a colorless, odorless solid at room temperature.

Scientific Research Applications

Synthesis and Structural Insights

1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a chemical compound with potential applications in various scientific research areas due to its unique structural properties. Research efforts have focused on the synthesis and characterization of derivatives of this compound, highlighting its versatility in chemical reactions and potential for creating novel compounds with significant biological activities.

  • Synthetic Approaches : A study detailed the reaction of 3-allyl-1,5-dimethyl-1,5-benzodiazepine-2,4-dione and benzaldoxime, resulting in a compound with a unique molecular structure, demonstrating the compound's reactivity and potential for generating novel molecular configurations R. Dardouri, Y. Kandri Rodi, N. Saffon, Lahcen El Ammari, E. Essassi, 2010.

  • Novel Heterocyclic Systems : Another research explored the formation of novel heterocyclic systems, such as pyrimido[1,6-a][1,5]benzodiazepines, from the compound, indicating its utility in creating new pharmacologically interesting structures V. N. Yuskovets, B. A. Ivin, 2007.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various biological targets, influencing a broad range of chemical and biological properties .

Mode of Action

It’s known that it acts as a strong electron donor molecule . This property could potentially influence its interaction with its targets, leading to changes in their function.

Biochemical Pathways

It’s known that similar compounds can influence a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

It’s known that the compound can boost the conductivity of certain materials , which could potentially influence its biological effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. For instance, it’s known that the compound is generally considered to be air stable and is efficient over a large range of polymers and small molecule derivatives . These properties could potentially influence its action under different environmental conditions.

properties

IUPAC Name

1,3-dimethyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-11(15)13(2)9-6-4-3-5-8(9)10(14)12-7/h3-7H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVWSUJRUVTCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415897
Record name 1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5973-23-9
Record name 1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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